molecular formula C10H14N2O B2658611 2-amino-N-benzyl-N-methylacetamide CAS No. 82155-38-2

2-amino-N-benzyl-N-methylacetamide

Cat. No. B2658611
Key on ui cas rn: 82155-38-2
M. Wt: 178.235
InChI Key: QWWIKWIQIRVSIC-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using N-(t-butoxycarbonyl)glycine (1.0 g) and N-methylbenzylamine (736 μl) as a starting material, the title compound (740 mg) was obtained in the same manners as those of Reference Example 88, (1) and Reference Example 78, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
736 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8]CC(O)=O)=O)(C)(C)C.[CH3:13][NH:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.NC[C@@H]1CCCN1CC.[CH:31](=[O:33])[CH3:32]>>[NH2:8][CH2:32][C:31]([N:14]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:13])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Step Three
Name
Quantity
736 μL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)N(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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